ASP7657 is an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 (Kis = 2.21 and 6.02 nM for the human and rat receptors, respectively). It is selective for these receptors over the rat EP1, EP2, and EP3 receptors (IC50s = >1,000 nM for all), as well as a panel of 42 additional receptors and ion channels (IC50s = >1,000 nM for all). ASP7657 inhibits increases in cAMP accumulation induced by PGE2 in Jurkat cells expressing human EP4 and CHO cells expressing the rat receptor with IC50 values of 0.29 and 0.86 nM, respectively. It inhibits PGE2-induced decreases in LPS-stimulated TNF-α release in isolated rat whole blood in a dose-dependent manner. AP7657 (0.01 and 0.1 mg/kg per day) decreases albuminuria in the db/db mouse model of type 2 diabetes. ASP7657 is a novel, potent, and selective prostaglandin EP4 receptor antagonist.
Related Compounds
1. Ester 3-(substituted amino)-1H-indole-2-carboxylic acid and ester derivatives of 3-(substituted amino)benzo(b)thiophene-2-carboxylic acid []
Compound Description: This group encompasses a series of indole and benzo(b)thiophene derivatives, characterized by a 3-(substituted amino) group on their core structures. These compounds were investigated for their ability to inhibit interleukin 4 gene expression, demonstrating potential for treating various conditions like allergies, asthma, and certain tumors. []
Compound Description: This compound represents a 1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide derivative investigated for its cholecystokinin antagonistic properties. Cholecystokinin antagonists have potential applications in treating gastrointestinal and central nervous system disorders. []
Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor investigated for its pulmonary vasodilator effects. It demonstrated potent activity in reducing pulmonary arterial pressure and showed promise in treating pulmonary hypertension. []
Compound Description: YM060 is a novel 4,5,6,7-tetrahydrobenzimidazole derivative that acts as a potent and selective serotonin (5-HT)3 receptor antagonist. Its pharmacological profile suggests potential applications in treating nausea and vomiting, particularly in the context of chemotherapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Antimalarial agent. Artemesinin derivative. Interacts with ferriprotoporphyrin IX to produce radical species. Shows analgesic and antipyretic effects in vivo. Orally active. Artemether is an antiparasitic compound and a derivative of artemisinin. It induces mortality in adult wild-type and pfatp6-mutant P. falciparum but the efficacy is decreased in the mutants (IC50s = 8.2 and 13.5 nM, respectively). Artemether reduces parasitemia in P. falciparum-infected monkeys and P. berghei-infected mice with 50% curative dose (CD50) values of 7.1 and 55 mg/kg, respectively. It also reduces the worm burden of S. mansoni trematodes in mice when used at doses ranging from 200 to 500 mg/kg. Formulations containing artemether have been used in the treatment of malaria. It has highly effective action against the blood schizonts of both malarial parasites P. falciparum and P. Vivax. Artemether has been shown to have significant anticancer and antitumor activities. Artemether has analgesic and antipyretic effects on the body by relieving pain and reducing fever. Sesquiterpenoid derivative of Artemisinin, originally isolated from Artemisia annua The generally accepted mechanism of action of peroxide antimalarials involves interaction of the peroxide-containing drug with heme, a hemoglobin degradation byproduct, derived from proteolysis of hemoglobin. This interaction is believed to result in the formation of a range of potentially toxic oxygen and carbon-centered radicals. Artemether, also known as beta-artemether or artenam, belongs to the class of organic compounds known as artemisinins. These are sesquiterpenoids originally isolated from the herb Artemisia annua. Their structure is based on artemisinin, a tetracyclic compound that contains a 1, 2-dioxepane fused to an octahydrobenzopyran moiety. The internal peroxide bridge is believed to be a key to the mode of action of artemisinins. Artemether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Artemether has been detected in multiple biofluids, such as urine and blood. Within the cell, artemether is primarily located in the membrane (predicted from logP) and cytoplasm. Artemether can be converted into dihydroartemisinin (dha) and formaldehyde through the action of the enzymes cytochrome P450 3A4 and cytochrome P450 3A5. In humans, artemether is involved in artemether metabolism pathway. Artemether is an artemisinin derivative that is artemisinin in which the lactone has been converted to the corresponding lactol methyl ether. It is used in combination with lumefantrine as an antimalarial for the treatment of multi-drug resistant strains of falciparum malaria. It has a role as an antimalarial. It is a sesquiterpenoid, a cyclic acetal, an organic peroxide, an artemisinin derivative and a semisynthetic derivative. Artemether is an antimalarial agent used to treat acute uncomplicated malaria. It is administered in combination with lumefantrine for improved efficacy. This combination therapy exerts its effects against the erythrocytic stages of Plasmodium spp. and may be used to treat infections caused by P. falciparum and unidentified Plasmodium species, including infections acquired in chloroquine-resistant areas.
Artemisinin B is a drug which may improve spatial memory in dementia patients and alter the levels of inflammatory cytokines in the hippocampus and the cortex. Artemisinin B may inhibit neuroinflammation and exert neuroprotective effects on cognitive functions by modulating the TLR4-MyD88-NF-κB signaling pathway. Artemisinin B has shown potential in the treatment of neuroinflammatory diseases.
Artemetin, also known as VX-6 CPD or erianthin, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, artemetin is considered to be a flavonoid lipid molecule. Artemetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, artemetin is primarily located in the membrane (predicted from logP). Outside of the human body, artemetin can be found in common verbena. This makes artemetin a potential biomarker for the consumption of this food product.
Antimalarial compound. Forms highly alkylating free radicals and reactive oxygen species (ROS°) on interaction with iron. Additionally shows anticancer and antitumor properties. Active in vivo. Artemisinin is an antimalarial agent with anticancer activity. It is an iron(II) oxide-reactive endoperoxide that generates reactive oxygen species (ROS) upon cleavage of its endoperoxide bridge. It reduces the growth of various P. falciparum strains in vitro (IC50s = 3.98-20.36 nM) and reduces parasitemia in mice infected with P. falciparum with a curative dose (CD50) value of 140 mg/kg. It also reduces P. berghei infection in mice (ED50 = 5.6 mg/kg per day). Artemisinin (100-400 μM) induces cell cycle arrest in the G0/G1 phase and apoptosis and inhibits growth of SK-N-AS, BE-C, SK-N-DZ, and SHEP1 neuroblastoma cells in a time- and concentration-dependent manner. It also suppresses BE-C cell colony formation in a soft agar assay and reduces tumor growth in a BE-C mouse xenograft model. Formulations containing artemisinin have been used in combination therapies for the treatment of malaria. Artemisinin, also known as qinghaosu (Chinese: 青蒿素), and its semi-synthetic derivatives are a group of drugs that possess the most rapid action of all current drugs against Plasmodium falciparum malaria. It was discovered by Tu Youyou, a Chinese scientist, who was awarded half of the 2015 Nobel Prize in Medicine for her discovery. Treatments containing an artemisinin derivative (artemisinin-combination therapies, ACTs) are now standard treatment worldwide for P. falciparum malaria. Artemisinin is isolated from the plant Artemisia annua, sweet wormwood, an herb employed in Chinese traditional medicine. A precursor compound can be produced using genetically engineered yeast. Chemically, artemisinin is a sesquiterpene lactone containing an unusual peroxide bridge. This peroxide is believed to be responsible for the drug's mechanism of action. Few other natural compounds with such a peroxide bridge are known. The drug is also increasingly being used in Plasmodium vivax malaria, as well as being a topic of research in cancer treatment.
Artemisone, also known as BAY-44-9585; BAY-449585, is potentially for the treatment of malaria. Artemisone inhibits in vitro and in vivo propagation of Babesia bovis and B. bigemina parasites. Artemisone showed MIC50 and MIC90 values of 0.25 mg/L and 0.5 mg/L, respectively, and an MBC50 value of 0.5 mg/L. Artemisone was synergistic with amoxicillin in 60% of strains, with clarithromycin in 40% and with metronidazole in 20%. Artemisone has the potential to be efficacious for the treatment of H. pylori infection, especially in combination with antibiotics. Artemisone is also active in cancer cell lines.
Arterolane is an antimalarial agent. It is active against 10 strains of P. falciparum in vitro, including chloroquine- and pyrimethamine-resistant strains, with IC50 values ranging from 0.43 to 1.6 ng/ml. Arterolane (10 mg/kg per day for three days) is curative in 67% of mice in a model of P. berghei infection. Arterolane is an oxaspiro compound that is dispiro[cyclohexane-1,3'-[1,2,4]trioxolane-5',2''-tricyclo[3.3.1.1(3,7)]decane] substituted by a 2-[(2-amino-2-methylpropyl)amino]-2-oxoethyl group at position 4s. Its maleic acid salt is used as an antimalarial drug in combination with piperaquine. It has a role as an antimalarial and an antiplasmodial drug. It is a member of adamantanes, a secondary carboxamide, a primary amino compound, a trioxolane and an oxaspiro compound. It is a conjugate base of an arterolane(1+).